Pfe-pkis 40 is part of the broader Kinase Chemogenomic Set, which includes a diverse range of small molecules with drug-like properties aimed at inhibiting specific kinases. This compound has been characterized for its selectivity against particular targets within the human kinome, making it a valuable candidate for further research and development in pharmacology and medicinal chemistry .
The synthesis of Pfe-pkis 40 typically involves several organic chemistry techniques, including:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques such as chromatography are commonly used for purification of the final product.
Pfe-pkis 40 possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The exact molecular formula and three-dimensional conformation are critical for understanding its interaction with target kinases.
While specific structural data for Pfe-pkis 40 is not universally available in public databases, it is typically analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its conformation and binding interactions with target proteins .
Pfe-pkis 40 undergoes various chemical reactions that can be classified into:
The kinetics of these reactions can be characterized using assays that measure the rate of inhibition at varying concentrations, providing insights into the potency and selectivity of Pfe-pkis 40 against different kinases .
Pfe-pkis 40 functions primarily as a selective inhibitor of specific protein kinases. Its mechanism involves binding to the active site of the kinase, thereby preventing substrate phosphorylation which is essential for kinase activity.
Binding affinity studies show that Pfe-pkis 40 exhibits high selectivity towards its target kinases, often quantified by dissociation constants (K_d) that indicate how tightly the compound binds to its target. For example, it has been shown to have significantly lower K_d values for certain kinases compared to others, indicating preferential binding .
Pfe-pkis 40 is expected to have specific physical characteristics such as:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques to characterize these properties quantitatively .
Pfe-pkis 40 has several scientific applications, particularly in:
Research continues to explore its potential in combination therapies and personalized medicine approaches where specific kinase activities can be modulated .
PFE-PKIS 40 serves as a multi-target probe within the PI3K kinase network, exhibiting potent inhibition against several class I and III phosphoinositide 3-kinases. Biochemical profiling confirms its primary targets:
Table 1: Kinase Targets of PFE-PKIS 40
Kinase Target | Family | Biological Function | Inhibition Potency |
---|---|---|---|
PIK3CG | Lipid | Immune cell signaling | KD < 100 nM |
PIK3CA | Lipid | Cell growth/metabolism | KD < 100 nM |
PIK3C2G | Lipid | Vesicular trafficking | KD < 100 nM |
MTOR | Atypical | Nutrient sensing | KD < 100 nM |
PI4KB | Lipid | Phosphoinositide metabolism | KD < 100 nM |
Source: Kinome profiling data from DiscoverX scanMAX panel [1] [3]
The compound's target spectrum spans key regulators of cellular metabolism and proliferation, enabling researchers to dissect complex signaling cascades downstream of receptor tyrosine kinases. In triple-negative breast cancer (TNBC) phenotypic screens, PFE-PKIS 40 significantly reduced metabolic activity in patient-derived xenograft (PDX) cell lines (TU-BcX-4IC) and established models (MDA-MB-231), implicating PI3K isoforms in TNBC pathogenicity [2]. Its selectivity profile within the lipid kinase family distinguishes it from broader-spectrum PI3K inhibitors, minimizing confounding off-target effects during mechanistic studies [8]. Chemical proteomics analyses using Kinobeads® competition assays further validated its engagement with PIK3CG and MTOR in native cellular environments, confirming its utility for target engagement studies in complex proteomes [8].
The compound’s therapeutic potential was highlighted in a KCGS screen against TNBC models, where it emerged as one of 14 hits suppressing cancer cell proliferation. Follow-up studies demonstrated its ability to reverse epithelial-to-mesenchymal transition (EMT) gene expression profiles—a critical mechanism in metastatic progression [2]. This positions PFE-PKIS 40 not only as a biological probe but also as a starting point for anti-metastatic drug discovery.
PFE-PKIS 40 exemplifies the rigorous selectivity standards implemented in the KCGS library (Version 1.0), which evolved from earlier kinase inhibitor sets (PKIS, PKIS2) to address limitations in probe quality. The original Published Kinase Inhibitor Sets (PKIS/PKIS2), while valuable for broad kinome coverage, contained compounds with suboptimal selectivity and incomplete profiling data [3]. KCGS was conceived through a collaborative open-science initiative involving eight pharmaceutical partners (GSK, Pfizer, Takeda, etc.) and academic groups to establish a gold-standard chemogenomic resource [3] [6].
Table 2: Evolution of Kinase Inhibitor Libraries Featuring PFE-PKIS 40
Library | Size | Kinase Coverage | Selection Criteria | PFE-PKIS 40 Status |
---|---|---|---|---|
PKIS | 367 | ~200 kinases | Chemical diversity | Not included |
PKIS2 | 300+ | ~235 kinases | Structural diversity | Predecessor compound |
KCGS v1.0 | 187 | 215 kinases | KD < 100 nM; S₁₀ < 0.025 | Included as probe |
Source: KCGS assembly criteria [3]
The compound’s inclusion required passing dual benchmarks: 1) Biochemical potency (KD < 100 nM against primary targets in DiscoverX scanMAX panels), and 2) Selectivity (binding to ≤ 2.5% of the 401-kinase panel at 1 µM) [3]. This contrasted with PKIS2, where inhibitors were added based on structural diversity rather than pre-defined selectivity metrics. PFE-PKIS 40 met these criteria through its balanced polypharmacology across the PI3K family while sparing unrelated kinase families—validated via full-dose response profiling [3] [8].
KCGS emphasizes understudied "dark" kinase coverage, with 37 inhibitors targeting IDG (Illuminating the Druggable Genome)-defined dark kinases. While PFE-PKIS 40 primarily targets well-characterized lipid kinases, it enables exploration of less-studied family members like PIK3C2G [3]. The compound's distribution under a Material Trust Agreement ensures accessibility while preventing commercial exclusivity, embodying the KCGS ethos of open science [3] [6]. Recent publications utilizing KCGS (e.g., TNBC screens [2], chemical proteomics [8]) demonstrate PFE-PKIS 40’s role in accelerating kinase biology research.
CAS No.: 26532-22-9
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.:
CAS No.: 108890-18-2